molecular formula C8H17NO B12271809 (2R)-1-(1-Methylethyl)-2-pyrrolidinemethanol

(2R)-1-(1-Methylethyl)-2-pyrrolidinemethanol

Cat. No.: B12271809
M. Wt: 143.23 g/mol
InChI Key: XJCUYISZYNEDKN-MRVPVSSYSA-N
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Description

(2R)-1-(1-Methylethyl)-2-pyrrolidinemethanol is an organic compound with a unique structure that includes a pyrrolidine ring substituted with a methanol group and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-(1-Methylethyl)-2-pyrrolidinemethanol typically involves the reaction of pyrrolidine with isopropyl bromide under basic conditions to form the isopropyl-substituted pyrrolidine. This intermediate is then subjected to a reduction reaction using a suitable reducing agent, such as lithium aluminum hydride, to introduce the methanol group at the 2-position of the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-(1-Methylethyl)-2-pyrrolidinemethanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different alcohol derivatives.

    Substitution: The isopropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Halogenating agents such as thionyl chloride can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups in place of the isopropyl group.

Scientific Research Applications

(2R)-1-(1-Methylethyl)-2-pyrrolidinemethanol has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a ligand in biochemical studies or as a precursor for biologically active molecules.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which (2R)-1-(1-Methylethyl)-2-pyrrolidinemethanol exerts its effects depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would vary based on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-Isopropyl-5-methylcyclohexanone
  • (2R)-2-[(1R,2R)-1,2-diphenyl-2-[(S)-[3-(η6-phenyl)propyl]amino-κN]ethyl]-2,4,6-tris(1-methylethyl)benzenesulfonamidato-κN]

Uniqueness

(2R)-1-(1-Methylethyl)-2-pyrrolidinemethanol is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

[(2R)-1-propan-2-ylpyrrolidin-2-yl]methanol

InChI

InChI=1S/C8H17NO/c1-7(2)9-5-3-4-8(9)6-10/h7-8,10H,3-6H2,1-2H3/t8-/m1/s1

InChI Key

XJCUYISZYNEDKN-MRVPVSSYSA-N

Isomeric SMILES

CC(C)N1CCC[C@@H]1CO

Canonical SMILES

CC(C)N1CCCC1CO

Origin of Product

United States

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